molecular formula C8H11NO2 B14865544 6-Methyl-6-azaspiro[3.4]octane-2,7-dione

6-Methyl-6-azaspiro[3.4]octane-2,7-dione

Cat. No.: B14865544
M. Wt: 153.18 g/mol
InChI Key: UTXYSIWMKIPNCO-UHFFFAOYSA-N
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Description

6-Methyl-6-azaspiro[34]octane-2,7-dione is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-azaspiro[3.4]octane-2,7-dione can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azaspiro[3.4]octane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-6-azaspiro[3.4]octane-2,7-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-6-azaspiro[3.4]octane-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the methyl and dione functionalities.

    6-Azaspiro[3.4]octane-2,5-dione: This compound has a similar framework but differs in the position of the dione group.

Uniqueness

6-Methyl-6-azaspiro[3.4]octane-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

6-methyl-6-azaspiro[3.4]octane-2,7-dione

InChI

InChI=1S/C8H11NO2/c1-9-5-8(4-7(9)11)2-6(10)3-8/h2-5H2,1H3

InChI Key

UTXYSIWMKIPNCO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC(=O)C2)CC1=O

Origin of Product

United States

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